![molecular formula C9H16O3 B14520788 4,4,6-Trimethyl-3,7,9-trioxabicyclo[4.2.1]nonane CAS No. 62759-57-3](/img/structure/B14520788.png)
4,4,6-Trimethyl-3,7,9-trioxabicyclo[4.2.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-3,7,9-trioxabicyclo[421]nonane is a chemical compound with the molecular formula C9H16O3 It is a bicyclic ether, characterized by its unique structure that includes three oxygen atoms and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-3,7,9-trioxabicyclo[4.2.1]nonane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable diol with a ketone in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow processes or the use of more efficient catalysts to enhance yield and purity. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-3,7,9-trioxabicyclo[4.2.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler alcohols or ethers.
Substitution: The methyl groups and oxygen atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions can vary widely, but common products include oxidized derivatives, reduced alcohols, and substituted ethers. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
4,4,6-Trimethyl-3,7,9-trioxabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and other biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 4,4,6-Trimethyl-3,7,9-trioxabicyclo[4.2.1]nonane exerts its effects depends on its specific application. In chemical reactions, its bicyclic structure and the presence of oxygen atoms can influence its reactivity and the types of interactions it undergoes. In biological systems, it may interact with enzymes or other molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic ethers and derivatives with similar structures, such as 1,4,6-trimethyl-3,7,9-trioxabicyclo[4.2.1]nonane and 7,8,9-trioxabicyclo[4.2.1]nonane .
Uniqueness
What sets 4,4,6-Trimethyl-3,7,9-trioxabicyclo[4.2.1]nonane apart is its specific arrangement of methyl groups and oxygen atoms, which can influence its reactivity and potential applications. Its unique structure makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62759-57-3 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4,4,6-trimethyl-3,7,9-trioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C9H16O3/c1-8(2)6-9(3)11-5-7(12-9)4-10-8/h7H,4-6H2,1-3H3 |
InChI Key |
XJPHDLMOXMVBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(OCC(O2)CO1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14520705.png)
![1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14520713.png)
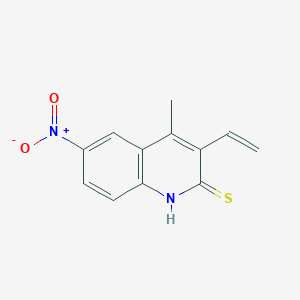
![N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14520726.png)
![2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14520730.png)
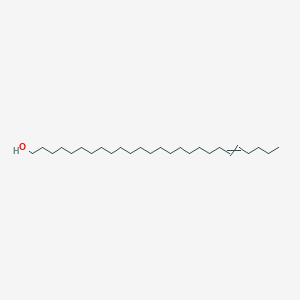
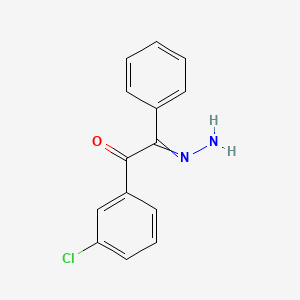

![N,N'-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14520755.png)
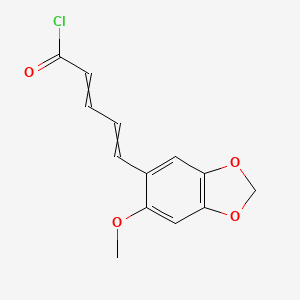
![Benzo[4,5]cyclohepta[1,2,3-fg]acenaphthylene](/img/structure/B14520763.png)
![2-[(2-Chloroethyl)amino]ethyl dodecanoate](/img/structure/B14520767.png)
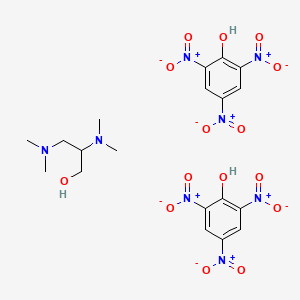
![2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14520780.png)
